![molecular formula C13H20N2O B2554202 2-(4-Benzyl-piperazin-1-yl)-ethanol CAS No. 3221-20-3](/img/structure/B2554202.png)
2-(4-Benzyl-piperazin-1-yl)-ethanol
Overview
Description
Synthesis Analysis
The synthesis of 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol is described in a study where the compound was prepared from 1-(bromophenylmethyl)-4-chlorobenzene and 2-hydroxyethylpiperazine. The process involved optimizing technological parameters such as raw material ratio, reaction time, and temperature. The optimal conditions were found to be a molar ratio of 1:1.10, a reaction temperature of 115 °C, and a duration of 4 hours, resulting in an 88.5% yield of the product. The structure of the synthesized compound was confirmed through unspecified methods .
Molecular Structure Analysis
In another study, a related compound with a piperazine ring, 1-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone, was synthesized and its crystal structure was analyzed. The piperazine ring in this compound was found to adopt a conventional chair conformation. The molecular structure was fully characterized by various spectroscopic methods including IR, NMR, MS, and confirmed by X-ray diffraction. Additionally, Hirshfeld Surface Analysis (HAS) was conducted, which showed clear agreement with the XRD analysis, indicating the reliability of the structural data obtained .
Chemical Reactions Analysis
The synthesis of the related compound mentioned above involved a click cyclocondensation reaction, which is a type of chemical reaction that joins small units together with high yield and efficiency. The reaction was carried out using a copper catalyst (copper(II) sulfate pentahydrate/sodium ascorbate) and a solvent mixture of t-BuOH/water. The use of microwave irradiation greatly accelerated the reaction, demonstrating the potential for more efficient synthesis methods compared to conventional heating .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol are not detailed in the provided data, the synthesis and structural analysis studies suggest that the compound is likely to have properties consistent with other similar piperazine derivatives. These properties may include solubility in organic solvents, potential for forming crystalline structures, and the presence of functional groups that can be identified by spectroscopic methods. The high yield of the synthesis also suggests that the compound is stable under the reaction conditions used .
Scientific Research Applications
Metabolism in Antidepressant Development
The compound 2-(4-Benzyl-piperazin-1-yl)-ethanol, as part of Lu AA21004, a novel antidepressant, was studied for its metabolic pathways using human liver microsomes and recombinant enzymes. It was found to oxidize into various metabolites, including a 4-hydroxy-phenyl metabolite, sulfoxide, N-hydroxylated piperazine, and benzylic alcohol, leading to further insights into drug metabolism and disposition in antidepressant development (Hvenegaard et al., 2012).
Facilitation of Learning and Memory
Research on derivatives of 2-(4-Benzyl-piperazin-1-yl)-ethanol, specifically 2-(4-(4-benzyl-substituted) piperazin-1-yl) ethyl 2-(1-(pyridin-2-yl) ethoxy) acetates, demonstrated significant facilitation of learning and memory in mice. This indicates potential applications in cognitive enhancement or treatment of memory-related disorders (Li Ming-zhu, 2012).
Pharmaceutical Synthesis
The synthesis of 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol showcases its role in the development of various pharmaceutical compounds. The optimization of technological parameters in its synthesis underscores its significance in pharmaceutical chemistry (Wang Jin-peng, 2013).
Antimicrobial Activity
Compounds involving 2-(4-Benzyl-piperazin-1-yl)-ethanol demonstrated notable antimicrobial activities. This suggests potential applications in developing new antimicrobial agents, especially against bacteria and fungi (Patel et al., 2011).
Antifungal and Antidiabetic Applications
The compound has been used in synthesizing new antifungal and antidiabetic agents. Its derivatives showed efficacy in improving glucose tolerance in a rat model of type II diabetes, indicating its potential in diabetes management (Le Bihan et al., 1999).
Chemical Characterization and Analysis
Studies on the structural and spectral characterization of 2-(4-Benzyl-piperazin-1-yl)-ethanol and its derivatives provide essential information for further pharmaceutical applications. These studies include investigations into crystal structures and solubility thermodynamics, which are crucial for drug formulation and development (Volkova et al., 2020).
properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c16-11-10-14-6-8-15(9-7-14)12-13-4-2-1-3-5-13/h1-5,16H,6-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIRUORUIOHJCOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Benzyl-piperazin-1-yl)-ethanol |
Synthesis routes and methods
Procedure details
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